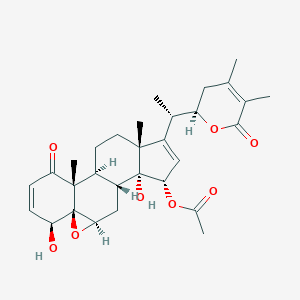

Withangulatin A

Description

Structure

3D Structure

Properties

CAS No. |

120824-03-5 |

|---|---|

Molecular Formula |

C30H38O8 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

[(1S,2R,6S,7R,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadeca-4,14-dien-13-yl] acetate |

InChI |

InChI=1S/C30H38O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,12,16,18,20-21,23-25,33,35H,9-11,13H2,1-6H3/t16-,18-,20+,21+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |

InChI Key |

PLPXOWZTDPJPHC-ISIACCJKSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)C2=C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)OC(=O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2=CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)OC(=O)C)C |

melting_point |

152-153°C |

physical_description |

Solid |

Synonyms |

withangulatin A |

Origin of Product |

United States |

Foundational & Exploratory

Withaferin A: A Technical Guide to its Anticancer Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Withaferin A (WA), a C28 steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its potent anticancer properties.[1] Extensive in vitro and in vivo studies have demonstrated its ability to impede cancer progression through a variety of complex and interconnected mechanisms. This technical guide provides an in-depth exploration of the core molecular pathways targeted by Withaferin A in cancer cells. It details the compound's role in inducing apoptosis, inhibiting critical oncogenic signaling pathways such as NF-κB and STAT3, preventing angiogenesis and metastasis, inducing cell cycle arrest, and modulating the tumor microenvironment. This document summarizes key quantitative data, outlines common experimental protocols for its study, and provides detailed visual diagrams of its mechanisms of action to serve as a comprehensive resource for the scientific and drug development community.

Core Mechanisms of Action

Withaferin A exerts its pleiotropic anticancer effects by targeting multiple facets of cancer cell biology. These mechanisms are often interconnected, leading to a synergistic assault on tumor growth and survival.

Induction of Apoptosis

A primary mechanism of Withaferin A's anticancer activity is the induction of programmed cell death, or apoptosis, through several convergent pathways.[2]

-

Generation of Reactive Oxygen Species (ROS): WA has been shown to selectively induce ROS production in cancer cells, but not in normal cells.[1][3] This is achieved in part by inhibiting mitochondrial respiration, specifically targeting complex III of the electron transport chain.[1][3] The resulting oxidative stress triggers the mitochondrial (intrinsic) apoptosis pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4][5][6]

-

Endoplasmic Reticulum (ER) Stress: WA can induce ER stress in cancer cells, leading to the unfolded protein response (UPR). This is marked by the upregulation of key ER stress markers such as glucose-regulated protein (GRP), phosphorylated eukaryotic initiation factor 2α (eIF-2α), and the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).[1] The ATF4-ATF3-CHOP axis has been identified as a novel pathway through which WA initiates apoptosis in glioblastoma.[1]

-

p53 Activation: The tumor suppressor protein p53 is a key target of WA. Studies show that WA treatment increases the expression and phosphorylation of p53, which in turn transcriptionally activates its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, leading to cell cycle arrest and apoptosis.[1][5]

-

Suppression of Inhibitor of Apoptosis Proteins (IAPs): WA has been shown to suppress the expression of key IAP family members, including XIAP, cIAP-2, and Survivin, in breast cancer cells.[7] Since IAPs function to block caspase activity, their suppression by WA facilitates the execution of the apoptotic program.

Inhibition of Key Oncogenic Signaling Pathways

Withaferin A disrupts several pro-survival signaling pathways that are often constitutively active in cancer cells.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates inflammation, cell survival, and angiogenesis.[8] WA is a potent inhibitor of NF-κB activation.[9] It directly targets the IκB kinase β (IKKβ) subunit of the IKK complex by forming a covalent bond with its Cysteine 179 residue.[10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its downstream pro-survival target genes.[5]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: STAT3 is an oncogenic transcription factor that is aberrantly activated in many cancers, promoting proliferation, survival, and angiogenesis.[12][13] WA inhibits the STAT3 pathway by decreasing the phosphorylation of both STAT3 (at Tyr705) and its upstream activating kinase, JAK2.[1][14] This prevents STAT3 dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of its target genes like cyclin D1, Bcl-2, and Survivin.[13][15]

-

Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate determination, proliferation, and survival. WA has been shown to inhibit Notch-1 signaling in colon cancer and osteosarcoma cells, downregulating its downstream target genes.[2] Interestingly, in breast cancer, while WA inhibits Notch-1, it can activate the cleavage of Notch-2 and Notch-4, which may impair its full inhibitory effect on cell migration.[5]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. WA is a potent inhibitor of angiogenesis.[16][17]

-

VEGF Inhibition: WA modulates the activity of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1] It has been shown to decrease the secretion of VEGF and inhibit the binding of the Sp1 transcription factor to the VEGF gene promoter.[1][18] In silico molecular docking studies have shown that WA binds favorably to VEGF, with results comparable to the approved anti-angiogenic drug Bevacizumab.[2][19]

-

Endothelial Cell Proliferation and Sprouting: WA directly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) at very low nanomolar concentrations (IC50 = 12 nM).[16][17] It also inhibits HUVEC sprouting in 3D collagen matrices, a key step in the formation of new capillaries.[16][20]

Inhibition of Metastasis and Invasion

Metastasis is the primary cause of cancer-related mortality. WA has demonstrated significant anti-metastatic and anti-invasive properties.[21]

-

Modulation of Cell Motility Proteins: WA targets vimentin, an intermediate filament protein crucial for cell migration and the epithelial-to-mesenchymal transition (EMT).[9] It causes the aggregation and depolymerization of vimentin filaments, thereby inhibiting cell motility.[15]

-

Downregulation of Matrix-Degrading Enzymes: WA treatment decreases the expression of extracellular matrix-degrading proteases, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are essential for cancer cell invasion.[5][18]

-

Suppression of Metastatic Signaling: WA can downregulate signaling pathways known to participate in cell mobility, including the Akt, ERK, and CXCR4 pathways.[21] In lung cancer models, WA inhibits EMT by preventing the nuclear translocation of Smad2/3 and NF-κB.[18]

Cell Cycle Arrest

WA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][22] This arrest is associated with the modulation of key cell cycle regulators. WA treatment leads to a decrease in the levels of cyclin-dependent kinase 1 (Cdk1) and its activating phosphatases, Cdc25B and Cdc25C.[23] This results in the accumulation of the inactive, phosphorylated form of Cdk1, preventing entry into mitosis and leading to mitotic catastrophe in some cancer types.[23][24]

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of many cellular proteins, including tumor suppressors. WA has been shown to inhibit the chymotrypsin-like activity of the proteasome.[25] This leads to the accumulation of poly-ubiquitinated proteins and an increase in the levels of pro-apoptotic proteins like p21 and Bax.[25] In some contexts, WA can also induce the proteasome-dependent degradation of pro-survival factors like HSF1 and BRCA1.[26]

Modulation of the Tumor Microenvironment

Recent evidence suggests that WA can also influence the tumor microenvironment (TME). In tumor-bearing mice, WA treatment has been shown to decrease the number of granulocytic myeloid-derived suppressor cells (MDSCs), which are potent suppressors of T-cell immunity.[5] This action is dependent on STAT3 inhibition and allows for the enhanced activation of CD4+ and CD8+ T cells, suggesting WA may have a role as an adjunctive cancer immunotherapy agent.[5][27]

Quantitative Data Summary

The potency of Withaferin A varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Human Melanoma Cells (Panel) | Malignant Melanoma | 1.8 - 6.1 µM | [4] |

| CaSKi | Cervical Cancer | 0.45 ± 0.05 µM | [15] |

| KLE | Endometrial Cancer | ~10 µM | [2] |

| HUVEC | Human Endothelial Cells | 12 nM | [16][17] |

| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Higher IC50 in normal colon cells vs. CRC cells | [1] |

| MDA-MB-231, MCF-7 | Breast Cancer | Dose-dependent suppression of viability | [1] |

Key Experimental Protocols

The following are generalized protocols for key experiments commonly cited in Withaferin A research. Researchers should refer to specific publications for detailed and optimized protocols.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Withaferin A (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with Withaferin A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Treat cells with Withaferin A for a specified duration. Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of Withaferin A.

Caption: Withaferin A induces apoptosis via ROS, ER stress, p53 activation, and IAP suppression.

Caption: Withaferin A inhibits the NF-κB pathway by targeting the IKK complex.

Caption: Withaferin A blocks the STAT3 signaling cascade by inhibiting JAK2/STAT3 phosphorylation.

Caption: Withaferin A inhibits angiogenesis by targeting VEGF signaling and endothelial cells.

Caption: A typical experimental workflow to investigate the anticancer effects of Withaferin A.

References

- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]

- 4. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withaferin A - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Inhibition of VEGF: a novel mechanism to control angiogenesis by Withania somnifera’s key metabolite Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A comprehensive review and perspective on anticancer mechanisms of withaferin A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Withaferin A Inhibits the Proteasome Activity in Mesothelioma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Withaferin A Induces Proteasome-Dependent Degradation of Breast Cancer Susceptibility Gene 1 and Heat Shock Factor 1 Proteins in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Withaferin A: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-inflammatory, anti-angiogenic, and anti-cancer activities. This technical guide provides an in-depth overview of the discovery and natural sourcing of Withaferin A. It details comprehensive experimental protocols for its extraction, isolation, and quantification, and presents quantitative data on its distribution within its primary botanical source, Withania somnifera. Furthermore, this guide elucidates the key signaling pathways modulated by Withaferin A, offering visual representations to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Withaferin A was first isolated and identified in 1962 by Israeli chemists Asher Lavie and David Yarden.[1][2] Their pioneering work involved the extraction and structural elucidation of this compound from the leaves of Withania somnifera (L.) Dunal, a plant with a long history of use in traditional Ayurvedic medicine.[1][2] This discovery marked the first identification of a withanolide, a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton, which are now known to be characteristic secondary metabolites of the Solanaceae family.

Natural Sources of Withaferin A

The primary and most well-documented natural source of Withaferin A is the plant Withania somnifera, commonly known as Ashwagandha or Indian Ginseng.[3] This evergreen shrub is native to the drier regions of India, the Middle East, and parts of Africa.[4] While Withaferin A is present in various parts of the plant, its concentration varies significantly, with the leaves generally exhibiting the highest levels.[5][6]

Beyond Withania somnifera, Withaferin A and other withanolides have been isolated from other members of the Solanaceae (nightshade) family, including species of Acnistus and Physalis.[3][7][8] There are also reports of withanolides being found in plants from other families such as Fabaceae and Lamiaceae, as well as from marine organisms.[1][3]

Quantitative Distribution of Withaferin A in Withania somnifera

The concentration of Withaferin A in Withania somnifera is influenced by a variety of factors, including the specific plant variety (chemotype), geographical location, cultivation conditions, and the age of the plant. The following tables summarize the quantitative data on Withaferin A content in different parts of the plant, compiled from various studies.

Table 1: Withaferin A Content in Different Parts of Withania somnifera

| Plant Part | Withaferin A Content (% w/w Dry Weight) | Reference(s) |

| Leaves | 0.95% (average), up to 1.69% | [6] |

| Stem | 0.29% (average), up to 0.49% | [6] |

| Root | 0.51% (average), up to 0.77% | [6] |

| Bark | Higher than stem and roots, lower than leaves | [5] |

Table 2: Withaferin A Content in Different Varieties and Conditions of Withania somnifera

| Variety/Condition | Plant Part | Withaferin A Content (mg/g Dry Weight) | Reference(s) |

| Jawahar-20 (6 months old) | Stem | 1.407 | [9] |

| Jawahar-20 (6 months old) | Leaves | 1.166 | [9] |

| Jawahar-20 (6 months old) | Root | 0.331 | [9] |

| Poshita (6 months old) | Stem | 1.977 | [9] |

| Poshita (6 months old) | Leaves | 1.499 | [9] |

| Poshita (6 months old) | Root | 0.543 | [9] |

| Variety LC1 | Leaves | 3.812 (as ppm) | [5] |

| Variety FR1 | Roots | 0.005 (as ppm) | [5] |

| In vitro grown | - | 0.27 - 7.64 | [10] |

| In situ grown | - | 8.06 - 36.31 | [10] |

Biosynthesis of Withaferin A

Withaferin A is a terpenoid, and its biosynthesis in plants originates from isoprenoid precursors. These precursors are synthesized through the mevalonate (MVA) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathways.[7] The isoprenoid units are then assembled into squalene, which undergoes a series of enzymatic modifications to form 24-methylenecholesterol, the direct sterol precursor to withanolides.[7] The conversion of 24-methylenecholesterol to Withaferin A involves several key enzymatic steps, including the action of squalene epoxidase (SQE), cycloartenol synthase (CAS), sterol methyltransferase (SMT), and obtusifoliol-14α-demethylase (ODM).[7] The final steps involve a series of oxidations to form the characteristic ketone, epoxide, hydroxyl groups, and the lactone ring of the Withaferin A molecule.[7]

Experimental Protocols

Extraction and Isolation of Withaferin A from Withania somnifera Leaves

This protocol describes a common method for the extraction and isolation of Withaferin A.

Materials:

-

Dried and powdered leaves of Withania somnifera

-

Methanol (80%)

-

Petroleum ether (60-80°C)

-

Chloroform

-

Silica gel for column chromatography

-

Round bottom flask with reflux condenser

-

Rotary evaporator

-

Chromatography column

Methodology:

-

Extraction:

-

Take 200 g of powdered Withania somnifera leaves in a 2 L round bottom flask.

-

Add 800 mL of 80:20 methanol:water and reflux at 70°C for 3 hours.

-

Filter the extract and repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each.

-

Combine all the extracts and concentrate under reduced pressure at 60°C to a volume of approximately 40 mL.

-

Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material.

-

Dry the precipitate under vacuum at 60°C.

-

-

Purification:

-

Reflux the dried material (approximately 6 g) with 50 mL of petroleum ether (60-80°C) twice to remove non-polar impurities. Decant the petroleum ether.

-

Dry the remaining material.

-

Prepare a silica gel column for chromatography.

-

Load the dried material onto the column.

-

Elute the column with the following solvent systems sequentially:

-

Fraction 1: 150 mL of Chloroform

-

Fraction 2: 300 mL of Chloroform:Methanol (99:1)

-

Fraction 3: Chloroform:Methanol (98.5:1.5)

-

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Withaferin A (typically in fractions 2 and 3).

-

Combine the Withaferin A-containing fractions and concentrate under vacuum.

-

Crystallize the residue from methanol to obtain purified Withaferin A.

-

Quantification of Withaferin A by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., Potassium dihydrogen phosphate)

-

Withaferin A standard

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Buffer (e.g., 35:65 v/v)

-

Flow Rate: 1.8 mL/min

-

Column Temperature: 32°C

-

Detection Wavelength: 227 nm

-

Injection Volume: 10 µL

-

Mode: Isocratic elution

Sample Preparation:

-

Accurately weigh about 5 g of the plant extract or formulation.

-

Add 75 mL of methanol and reflux for 30 minutes. Repeat this step twice more.

-

Combine the methanolic extracts and concentrate to 25 mL.

-

Filter the solution through a 0.22 µm membrane filter.

-

Dilute the filtrate as needed for HPLC analysis.

Standard Preparation:

-

Prepare a stock solution of Withaferin A standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of Withaferin A in the sample by comparing its peak area with the calibration curve.

Quantification of Withaferin A by High-Performance Thin-Layer Chromatography (HPTLC)

Instrumentation:

-

HPTLC system with a sample applicator and scanner

-

HPTLC plates pre-coated with silica gel 60 F254

Reagents:

-

Toluene

-

Ethyl acetate

-

Formic acid

-

Methanol

-

Withaferin A standard

Chromatographic Conditions:

-

Mobile Phase: Toluene:Ethyl acetate:Formic acid (5:5:1 v/v/v)

-

Development: In a twin-trough chamber equilibrated with the mobile phase vapor for 20 minutes.

-

Development Distance: 80 mm

-

Detection: Densitometric scanning at 200 nm in reflectance mode.

Sample and Standard Preparation:

-

Similar to the HPLC protocol, prepare methanolic extracts of the sample and a standard solution of Withaferin A.

Analysis:

-

Apply known volumes of the standard solution to the HPTLC plate to create a calibration curve.

-

Apply the sample solution to the plate.

-

Develop the plate with the mobile phase.

-

Dry the plate and scan it at the specified wavelength.

-

Quantify Withaferin A in the sample by comparing the peak area to the calibration curve.

Key Signaling Pathways Modulated by Withaferin A

Withaferin A exerts its biological effects by modulating multiple signaling pathways involved in cell survival, proliferation, inflammation, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active. Withaferin A has been shown to inhibit NF-κB activation by targeting the ubiquitin-mediated proteasome pathway.[7] It can directly interact with and inhibit the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα.[11] This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its pro-survival target genes.

Modulation of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Withaferin A has been demonstrated to inhibit this pathway by dephosphorylating and thereby inactivating Akt.[12] This leads to downstream inhibition of mTOR and its targets, such as S6K and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation, and the induction of apoptosis.[13]

References

- 1. Novel validated HPTLC method for estimation of Withaferin A in polyherbal formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. akjournals.com [akjournals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPTLC Method for Analysis of Withaferin-A in Ashwagandha (Withania somnifera) | Semantic Scholar [semanticscholar.org]

- 7. akjournals.com [akjournals.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Notch-1 inhibition by Withaferin-A: a therapeutic target against colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Withanolide Forge: An In-Depth Technical Guide to Biosynthesis in Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactone triterpenoids found predominantly in Withania somnifera (Ashwagandha), have garnered significant scientific attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and adaptogenic properties. The intricate biosynthetic pathway of these complex molecules presents a compelling target for metabolic engineering and synthetic biology approaches to enhance their production for pharmaceutical applications. This technical guide provides a comprehensive overview of the withanolide biosynthesis pathway, from precursor synthesis to the final structural modifications. It consolidates quantitative data on metabolite distribution and gene expression, details key experimental protocols for pathway elucidation, and presents visual representations of the core biochemical and experimental workflows.

The Core Biosynthetic Pathway: From Isoprenoids to the Withanolide Scaffold

The biosynthesis of withanolides is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) or non-mevalonate pathway in the plastids.[1][2] Both pathways contribute to the pool of IPP and DMAPP, with studies suggesting that the MVA pathway is the major contributor to withanolide biosynthesis, providing approximately 75% of the isoprenoid units.[3][4]

The pathway proceeds through the formation of a C30 triterpenoid backbone, which is subsequently modified by a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and glycosylation, to generate the vast diversity of withanolides.[5] A key branch point in the pathway is the formation of 24-methylenecholesterol, which is considered a central intermediate committed to withanolide biosynthesis.[1][6]

Upstream Isoprenoid Biosynthesis: MVA and MEP Pathways

-

Mevalonate (MVA) Pathway (Cytosol): This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the rate-limiting step of converting HMG-CoA to mevalonic acid.[1][7] Subsequent phosphorylation and decarboxylation reactions yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway (Plastids): This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The subsequent reaction, catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), is a key regulatory step.[1][8] A series of further reactions leads to the formation of both IPP and DMAPP.

Triterpenoid Backbone Formation

IPP and DMAPP are converted to farnesyl pyrophosphate (FPP) (C15) by FPP synthase (FPPS).[1][7] Two molecules of FPP are then reductively condensed by squalene synthase (SQS) to form squalene (C30).[1] Squalene epoxidase (SQE) then catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[1][7]

Cyclization and Formation of the Sterol Precursor

The cyclization of 2,3-oxidosqualene is a critical branch point. Cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for phytosterols and withanolides in plants.[1][6] A series of subsequent enzymatic modifications, including the action of sterol methyltransferase (SMT), leads to the formation of 24-methylenecholesterol.[6][8]

Downstream Modifications: The Emergence of Withanolides

The conversion of 24-methylenecholesterol into the diverse array of withanolides involves a series of largely uncharacterized hydroxylation, oxidation, and lactonization reactions.[5][6] Recent research has begun to shed light on these "tailoring" steps, identifying several key enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the hydroxylation and oxidation reactions that decorate the withanolide scaffold. Several CYP450s have been identified and functionally characterized, including CYP87G1, CYP749B2, CYP88C7, and CYP88C10, which are involved in the formation of the characteristic lactone ring and the A-ring structure of withanolides.[6][9]

-

Short-Chain Dehydrogenases (SDHs): An SDH, designated SDH2, has been shown to be responsible for the formation of the lactone ring in the sterol side chain.[6][9]

-

Sulfotransferases (SULTs): The discovery of a sulfotransferase (SULF1) as a core enzyme in the pathway challenges the traditional view of these enzymes as mere tailoring agents. SULF1 is involved in generating the characteristic A-ring structure of withanolides.[6][9]

-

Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation of withanolide aglycones to form glycowithanolides (withanosides), which can alter their solubility and bioactivity. Sterol glycosyltransferases (SGTLs) have been shown to play a role in this process.[10][11]

Quantitative Data on Withanolide Biosynthesis

The production of withanolides and the expression of their biosynthetic genes are tightly regulated and vary depending on the plant tissue, developmental stage, and environmental conditions.

Withanolide Content in Different Plant Tissues

Withanolides are not uniformly distributed throughout the plant. Leaves are generally the primary site of accumulation.

Table 1: Withanolide A Content in Various Organs of Withania somnifera

| Plant Organ | Withanolide A Content (μg/g Dry Weight) |

| Shoot tips | 386 |

| Leaves | 342 |

| Nodes | 272 |

| Whole plant | 206 |

| Internodes | 102 |

| Roots | 56 |

| Flowers | 35 |

| Seeds | 23 |

Data sourced from a study on the distribution of withanolide A.[5]

Table 2: Withaferin A and Withanolide A Content in Different Tissues of Various W. somnifera Varieties (Field Grown)

| Variety | Tissue | Withaferin A (mg/g Dry Weight) | Withanolide A (mg/g Dry Weight) |

| Jawahar-20 | Leaf | 0.282 ± 0.004 | 0.021 ± 0.012 |

| Root | 0.081 ± 0.003 | 0.149 ± 0.001 | |

| Poshita | Leaf | 0.875 ± 0.102 | 0.044 ± 0.019 |

| Root | 0.101 ± 0.0004 | 0.082 ± 0.001 |

Data are presented as mean ± SEM (n=3). Sourced from a comparative study of different varieties.[12][13]

Gene Expression Analysis

The expression levels of biosynthetic genes often correlate with withanolide accumulation.

Table 3: Relative Gene Expression of Withanolide Biosynthetic Genes in Vegetative vs. Reproductive Phases

| Gene | Fold Change (Reproductive vs. Vegetative) |

| HMGR | 3.88 |

| SMT | 2.63 |

| CAS | 2.58 |

| DXR | 2.24 |

Data from a qRT-PCR analysis of gene expression in the leaves of W. somnifera.[14]

Elicitation and Precursor Feeding

The production of withanolides can be enhanced by the application of elicitors and the feeding of precursors in cell cultures.

Table 4: Effect of Elicitors and Precursors on Withanolide Production in W. somnifera Cell Suspension Culture

| Treatment | Withanolide A (mg) | Withanolide B (mg) | Withaferin A (mg) | Withanone (mg) |

| Control | - | - | - | - |

| Chitosan (100 mg/l) | - | - | - | - |

| Squalene (6 mM) | - | - | - | - |

| Chitosan + Squalene | 7606.75 | 4826.05 | 3732.81 | 6538.65 |

Data from a study on enhancing withanolide biosynthesis in a bioreactor.[11][15]

Experimental Protocols

The elucidation of the withanolide biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Virus-Induced Gene Silencing (VIGS) in W. somnifera

VIGS is a powerful reverse genetics tool for the rapid functional characterization of genes in plants that are difficult to transform stably.[16][17]

Protocol Overview:

-

Vector Construction: A fragment of the target gene (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agrobacterium Transformation: The pTRV2-gene construct and the pTRV1 helper vector are transformed into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

Agrobacterium Culture and Infiltration: The two Agrobacterium strains are grown overnight, then resuspended in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0. The cultures are mixed in a 1:1 ratio.

-

Plant Infiltration: The mixed Agrobacterium suspension is infiltrated into the leaves of young W. somnifera plants (e.g., at the four-leaf stage) using a needleless syringe.

-

Gene Silencing and Phenotypic Analysis: Plants are grown for 3-4 weeks to allow for the spread of the virus and silencing of the target gene. Phenotypes, gene expression levels (qRT-PCR), and metabolite profiles (HPLC) are then analyzed.[18]

Agrobacterium-Mediated Transformation of W. somnifera

Stable genetic transformation allows for the overexpression or downregulation of target genes to study their long-term effects on withanolide biosynthesis.

Protocol Overview:

-

Explant Preparation: Leaf discs or nodal segments are excised from sterile in vitro-grown W. somnifera plantlets.

-

Agrobacterium Infection: Explants are co-cultivated with an Agrobacterium tumefaciens strain (e.g., LBA4404 or EHA105) harboring a binary vector with the gene of interest and a selectable marker (e.g., nptII for kanamycin resistance).[19][20]

-

Co-cultivation and Selection: After 2-3 days of co-cultivation, explants are transferred to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to identify transformed cells (e.g., kanamycin).

-

Regeneration and Rooting: Transformed calli are induced to regenerate shoots on a shoot induction medium, which are then transferred to a rooting medium.

-

Acclimatization and Molecular Confirmation: Rooted plantlets are acclimatized to soil conditions. Transformation is confirmed by PCR, RT-PCR, and Southern blot analysis.[19]

Heterologous Expression in Yeast and in vitro Enzyme Assays

Expressing W. somnifera genes in a heterologous host like Saccharomyces cerevisiae (yeast) allows for the functional characterization of enzymes in a simplified system.[6]

Protocol Overview:

-

Yeast Expression Vector Construction: The coding sequence of the target gene (e.g., a CYP450) is cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain.

-

Microsome Isolation: Yeast cells expressing the gene of interest are grown, harvested, and lysed to isolate the microsomal fraction, which contains membrane-bound enzymes like CYP450s.

-

in vitro Enzyme Assay: The microsomal fraction is incubated with a potential substrate (e.g., a withanolide precursor) and necessary cofactors (e.g., NADPH for CYP450s).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to determine the enzymatic activity.[21]

Metabolite Extraction and HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of withanolides.[22]

Protocol Overview:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as a mixture of methanol and water.[23]

-

HPLC Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid).[14][22][24]

-

Detection and Quantification: Withanolides are detected using a photodiode array (PDA) detector at a wavelength of around 220-230 nm. Quantification is performed by comparing the peak areas of the samples to those of authentic standards.[23][25]

Visualization of Pathways and Workflows

Biosynthesis Pathway and Experimental Workflows

Caption: Overview of the withanolide biosynthesis pathway.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion and Future Perspectives

The elucidation of the withanolide biosynthetic pathway is an ongoing endeavor, with significant strides made in recent years in identifying key enzymes and regulatory factors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to understand and manipulate this complex pathway. Future research will likely focus on the functional characterization of the remaining unknown enzymes, particularly the vast family of CYP450s, and the elucidation of the regulatory networks that control withanolide biosynthesis. This knowledge will be instrumental in developing robust metabolic engineering and synthetic biology platforms for the sustainable and high-yield production of these medicinally vital compounds, paving the way for new drug development and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and quantitative variations in withanolides and expression of some pathway genes during different stages of morphogenesis in Withania somnifera Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 7. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 8. Agrobacterium-Mediated Genetic Transformation in Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]

- 12. iijls.com [iijls.com]

- 13. scribd.com [scribd.com]

- 14. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Virus-induced gene silencing of Withania somnifera squalene synthase negatively regulates sterol and defence-related genes resulting in reduced withanolides and biotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Agrobacterium tumefaciens-mediated transformation of Withania somnifera (L.) Dunal: an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. staff.cimap.res.in [staff.cimap.res.in]

- 23. informaticsjournals.co.in [informaticsjournals.co.in]

- 24. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Withaferin A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Withaferin A's anti-inflammatory effects, focusing on its modulation of key signaling pathways including NF-κB, JAK/STAT, and the NLRP3 inflammasome. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and presents visual diagrams of its mechanisms of action to support further research and drug development efforts.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a critical area of research. Withaferin A, a major bioactive constituent of Withania somnifera, has emerged as a promising candidate due to its pleiotropic pharmacological activities.[1][2][5][6] This document serves as a technical resource for professionals in the field, consolidating the current understanding of Withaferin A's anti-inflammatory capabilities.

Mechanisms of Anti-inflammatory Action

Withaferin A exerts its anti-inflammatory effects through the modulation of several key signaling cascades. The primary mechanisms identified to date are the inhibition of the NF-κB and JAK/STAT pathways, and the suppression of the NLRP3 inflammasome.[2][7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][8] Withaferin A has been shown to potently inhibit NF-κB activation through multiple mechanisms.[9][10] One key mechanism is the direct inhibition of IκB kinase β (IKKβ), a critical enzyme for NF-κB activation, by targeting its cysteine 179 residue.[9] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the translocation of NF-κB to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory mediators.[8][10][11]

Figure 1: Withaferin A's Inhibition of the NF-κB Pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation.[12] Withaferin A has been demonstrated to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK2 and consequently STAT3.[13] This inhibition prevents the dimerization and nuclear translocation of STAT proteins, thereby downregulating the expression of STAT3-regulated genes involved in inflammation and cell survival, such as Bcl-xL, Bcl-2, and cyclin D1.[13] Studies have shown that Withaferin A can inhibit both constitutive and IL-6-induced STAT3 phosphorylation.[13]

Figure 2: Withaferin A's Modulation of the JAK/STAT Pathway.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[14] Withaferin A has been shown to inhibit the activation of the NLRP3 inflammasome.[14][15] It achieves this by altering the co-localization of NLRP3 and ASC proteins, which is a crucial step for inflammasome assembly.[14] This disruption leads to reduced caspase-1 activation and a subsequent decrease in the secretion of mature IL-1β and IL-18.[14]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of Withaferin A have been quantified in various in vitro and in vivo models. The following tables summarize key data on its efficacy.

Table 1: In Vitro Efficacy of Withaferin A

| Cell Type | Inflammatory Stimulus | Measured Parameter | Effective Concentration / IC50 | Reference |

| Spinal Cord Astrocytes | LPS (1 µg/mL) | NF-κB Luciferase Activity | 0.5 µM (maximum inhibition) | [8] |

| Primary Spinal Cord Astrocytes | LPS (1 µg/mL) | TNFα, COX-2, iNOS mRNA | 0.5 µM (significant reduction) | [8] |

| BV2 Murine Microglial Cells | LPS | PGE2 production & COX-2 expression | Dose-dependent inhibition | [16] |

| THP-1 Macrophages | Nigericin | IL-18, IL-1β, Caspase-1 production | 5, 10, 20 µM (dose-dependent inhibition) | [14] |

| Human Melanoma Cells | - | Apoptosis | IC50: 1.8 - 6.1 µM | [4][17] |

| Human Endometrial Cancer KLE Cells | - | Cell Proliferation | IC50: 10 µM | [18][19] |

Table 2: In Vivo Efficacy of Withaferin A

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| Neonatal Rats | LPS-induced Acute Lung Injury | Not specified | Attenuated pathological changes, decreased neutrophil infiltration and pro-inflammatory cytokines (MIP-2, TNF-α, IL-1β, IL-6) | [20][21] |

| Mice | Carrageenan-induced Paw Edema | 30 mg/kg (i.p.) | Significant analgesic effect | [22] |

| Mice | Yeast-induced Pyrexia | 20/30 mg/kg (i.p.) | Significant antipyretic effect | [22] |

| Murine Model of Scleroderma | Bleomycin-induced | 2 and 4 mg/kg (i.p.) daily for 28 days | Significant decrease in dorsal skin thickness | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of Withaferin A.

Lipopolysaccharide (LPS)-Induced Inflammation in Cell Culture

This protocol is widely used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.

Figure 3: Workflow for LPS-Induced Inflammation Assay.

Detailed Steps:

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, BV2 microglia, or primary astrocytes) in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of Withaferin A or a vehicle control. Incubate for a specified duration (e.g., 1 hour).[8]

-

Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration known to induce an inflammatory response (e.g., 1 µg/mL).[8]

-

Incubation: Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (typically 4 to 24 hours).

-

Analysis:

-

Cytokine Measurement: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

-

Gene Expression Analysis: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, COX-2, iNOS).[8]

-

Protein Expression Analysis: Prepare cell lysates and analyze the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, phosphorylated STAT3, COX-2, iNOS) by Western blotting.[16]

-

Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture supernatant using the Griess assay.[2]

-

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds against acute inflammation.[23][24][25][26][27]

Detailed Steps:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of Withaferin A.[25][26] Administer the compounds via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[25][26]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[25][26]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

-

Calculation of Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Withaferin A demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on elucidating its complete mechanism of action, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a broader range of preclinical models of chronic inflammatory diseases.[1] The development of optimized formulations and combination therapies could further enhance its therapeutic potential for clinical applications.

References

- 1. Tackling Chronic Inflammation with Withaferin | Encyclopedia MDPI [encyclopedia.pub]

- 2. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals-A Withaferin a Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. ovid.com [ovid.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Withaferin A Associated Differential Regulation of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Withaferin A alleviates fulminant hepatitis by targeting macrophage and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Withaferin A down-regulates lipopolysaccharide-induced cyclooxygenase-2 expression and PGE2 production through the inhibition of STAT1/3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]

- 18. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 19. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Withaferin A attenuates lipopolysaccharide-induced acute lung injury in neonatal rats | Cellular and Molecular Biology [cellmolbiol.org]

- 21. cellmolbiol.org [cellmolbiol.org]

- 22. researchgate.net [researchgate.net]

- 23. pubcompare.ai [pubcompare.ai]

- 24. oaji.net [oaji.net]

- 25. brieflands.com [brieflands.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Neuroprotective Effects of Withaferin A: A Technical Guide for Researchers

Abstract

Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant scientific interest for its pleiotropic therapeutic properties.[1] Notably, extensive preclinical evidence highlights its potential as a potent neuroprotective agent against a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3] Its ability to cross the blood-brain barrier further enhances its candidacy as a therapeutic for central nervous system disorders.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying Withaferin A's neuroprotective effects, summarizes key quantitative data from preclinical studies, and details common experimental protocols for its evaluation. The multifaceted activity of WA, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation pathways, positions it as a promising molecule for further investigation in neurotherapeutics.[5][6]

Core Neuroprotective Mechanisms of Withaferin A

Withaferin A exerts its neuroprotective effects through the simultaneous modulation of several key signaling pathways implicated in the pathophysiology of neurodegeneration.

Attenuation of Neuroinflammation via NF-κB Inhibition

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Withaferin A is a potent anti-inflammatory agent that primarily functions by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[6][7] WA has been shown to block the activity of IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[5][7] This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the transcription of various pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[7]

Mitigation of Oxidative Stress via Nrf2 Activation

Oxidative stress is a critical contributor to neuronal damage. Withaferin A combats this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][7] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). WA promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[2][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][7]

Modulation of Pro-Survival and Anti-Apoptotic Pathways

Withaferin A promotes neuronal survival by activating the PI3K/Akt signaling cascade and inhibiting downstream effectors of cell death.[3] Studies have shown that WA treatment can suppress the pro-apoptotic phosphatase and tensin homolog (PTEN), leading to increased phosphorylation and activation of Akt.[3] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme implicated in tau hyperphosphorylation in Alzheimer's disease and in promoting apoptosis.[3][9] Furthermore, WA has been shown to decrease the expression of activated caspase-3 and increase levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby directly inhibiting the apoptotic machinery.[3]

Inhibition of Pathological Protein Aggregation

A defining feature of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Withaferin A has demonstrated efficacy in reducing these pathological hallmarks.

-

Alzheimer's Disease: WA significantly reduces the deposition of amyloid-β (Aβ) plaques and can decrease the production of Aβ peptides in vitro.[2][4][10] It also has been shown to reduce tau protein aggregation.[7]

-

Parkinson's Disease: WA treatment can decrease levels of α-synuclein, a primary component of Lewy bodies.[3]

-

Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS, WA reduces levels of misfolded superoxide dismutase 1 (SOD1).[3]

The mechanism for this activity is partly attributed to WA's interaction with heat shock proteins (Hsp), such as Hsp90, which play a role in protein folding and stability.[3][7]

Quantitative Efficacy in Preclinical Models

The neuroprotective effects of Withaferin A have been quantified in various in vivo and in vitro models of neurological disorders. The following tables summarize key findings.

Table 1: Efficacy of Withaferin A in Alzheimer's Disease (AD) Models

| Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| 5xFAD Transgenic Mice | 2 mg/kg, Intraperitoneal | 14 days | Behavioral: Improved short-term memory in NORT (p < 0.001), NLRT (p < 0.01), and TCST (p < 0.001). Ameliorated long-term memory deficits in MWMT (p < 0.05). | [4][11] |

| 5xFAD Transgenic Mice | 2 mg/kg, Intraperitoneal | 14 days | Electrophysiology: Enhanced long-range slow-wave coherence (0.8363 ± 0.0185, p < 0.01). Reduced slow-wave frequency (0.6578 ± 0.0512 Hz, p < 0.01). | [4][11] |

| SH-APP Human Neuroblastoma Cells | 2 µM | 48 hours | Aβ Reduction: Significantly reduced secreted Aβ(1-40) levels without causing cellular toxicity. | [10][12] |

| Scopolamine-induced Amnesia (Rats) | 5 mg/kg (as nanoparticles) | - | Behavioral: Inflexion ratio of 1.1 in Elevated Plus Maze (similar to standard drug Tacrine at 1.3). |[13] |

Table 2: Efficacy of Withaferin A in Parkinson's Disease (PD) & Other Neurological Models

| Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| MPP+ and 6-OHDA Toxicity (Primary Dopaminergic Neurons) | 10 µM (WA derivatives) | - | Neuronal Survival: Significantly increased the number of tyrosine hydroxylase (TH)-positive neurons. | [14] |

| Cerebral Infarction (Rats) | 25, 50, 100 mg/kg, Oral | - | Histopathology: Significant, dose-dependent reduction in the infarct area. | [3] |

| ALS (SOD1G93A & SOD1G37R Mice) | 4 mg/kg, Intraperitoneal | - | Survival & Inflammation: Extended lifespan, reduced neuroinflammation, and decreased misfolded SOD1 species. | [3] |

| Vascular Smooth Muscle Cells | 75, 150, 300 µg/mL | - | Cell Migration: Dose-dependent reduction in cell migration and viability. |[3] |

Key Experimental Protocols

This section outlines methodologies commonly employed to investigate the neuroprotective effects of Withaferin A.

In Vivo Neuroprotection Assessment

A typical workflow for in vivo assessment involves selecting an appropriate animal model, inducing the specific pathology, administering the treatment, and evaluating the outcomes through behavioral and post-mortem analyses.

Protocol 3.1.1: Assessment of Cognitive Function in 5xFAD Mice

-

Model: 5xFAD transgenic mice, which exhibit aggressive amyloid pathology.[4]

-

Treatment: Administer Withaferin A (e.g., 2 mg/kg) or vehicle control via intraperitoneal injection every other day for a period of 14 days.[11]

-

Behavioral Testing (Morris Water Maze - Long-Term Spatial Memory):

-

Acquisition Phase: For 5-7 consecutive days, train mice to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Record the escape latency (time to find the platform) for each trial.

-

Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.

-

Data Analysis: Quantify the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A significant increase in these parameters for the WA-treated group compared to the vehicle-treated 5xFAD group indicates improved memory.[4][11]

-

-

Behavioral Testing (Novel Object Recognition Test - Recognition Memory):

-

Habituation: Allow the mouse to explore an empty arena.

-

Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

-

Test Phase: After a retention interval, replace one of the identical objects with a novel object.

-

Data Analysis: Record the time spent exploring the novel object versus the familiar one. A discrimination index [(Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)] is calculated. A significantly higher index in the WA-treated group indicates improved recognition memory.[11]

-

In Vitro Mechanistic Studies

Cell culture models are indispensable for dissecting the molecular pathways targeted by Withaferin A.

Protocol 3.2.1: Aβ Quantification via ELISA

-

Model: SH-SY5Y human neuroblastoma cells stably overexpressing Amyloid Precursor Protein (SH-APP cells).[10]

-

Treatment:

-

Sample Collection:

-

ELISA Procedure:

-

Use a commercially available Aβ1-40 or Aβ1-42 ELISA kit.

-

Perform the assay according to the manufacturer's instructions, using the collected supernatant as the sample.

-

Measure absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of Aβ in each sample based on a standard curve. A significant reduction in Aβ levels in WA-treated wells compared to control indicates an inhibitory effect on Aβ production or secretion.[12]

Protocol 3.2.2: Western Blot Analysis for PI3K/Akt Pathway Activation

-

Model: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Treatment: Treat cells with Withaferin A at a predetermined effective concentration for various time points.

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

-

Data Analysis: Quantify band intensity using densitometry software. An increased ratio of phosphorylated to total protein for Akt and GSK-3β in WA-treated samples indicates activation of the pro-survival pathway.[3]

Conclusion and Future Perspectives

Withaferin A presents a compelling profile as a neuroprotective agent, distinguished by its ability to target multiple, interconnected pathological pathways—including neuroinflammation, oxidative stress, protein aggregation, and apoptosis. The quantitative data from numerous preclinical studies robustly support its efficacy in cellular and animal models of devastating neurological disorders.

For drug development professionals, WA offers a promising scaffold. Future research should focus on several key areas:

-

Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the safety and efficacy of Withaferin A in human populations.[2][16]

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize delivery systems, such as nanoformulations, to enhance brain bioavailability and therapeutic index.[13]

-

Derivative Synthesis: The development of novel WA derivatives could lead to compounds with improved potency, selectivity, and reduced off-target effects.[14]

By continuing to explore its multifaceted mechanisms and advancing it through the drug development pipeline, Withaferin A holds the potential to become a valuable component of the therapeutic arsenal against neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implications of Withaferin A in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives [mdpi.com]

- 6. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A induces Nrf2-dependent protection against liver injury: role of Keap1-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of GSK_3β by Iridoid Glycosides of Snowberry (Symphoricarpos albus) Effective in the Treatment of Alzheimer’s Disease Using Computational Drug Design Methods [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - ProQuest [proquest.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Withaferin A in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withaferin A is a key bioactive steroidal lactone primarily found in Withania somnifera (Ashwagandha), a plant widely used in traditional Ayurvedic medicine.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and adaptogenic properties, have made it a subject of intense research and a critical marker for the quality control of herbal formulations.[1][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Withaferin A in plant extracts.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves injecting a prepared sample into an HPLC system where it is passed through a C18 column. A polar mobile phase is used to separate compounds based on their hydrophobicity. Withaferin A, being relatively nonpolar, is retained on the nonpolar stationary phase of the C18 column and is separated from other components in the plant extract. The concentration of Withaferin A is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure standard.[4]

Apparatus, Reagents, and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector, pump, and autosampler.

-

Analytical balance.

-

Ultrasonic bath (Sonicator).

-

Reflux condenser or Soxhlet apparatus.

-

Rotary evaporator.

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

-

Reagents and Materials:

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of the Withaferin A reference standard.[6]

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in HPLC-grade methanol, using sonication if necessary to ensure complete dissolution.[6]

-

Make up the volume to the mark with methanol to achieve a final concentration of 1000 µg/mL.[6] Store this stock solution at -20°C.[9]

-

-

Working Standard Solutions (Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

-

Typical concentration ranges for the calibration curve are 1 µg/mL to 75 µg/mL.[6] For example, prepare solutions with concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.

-

Filter each working standard through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]

-

Protocol 2: Extraction of Withaferin A from Plant Material

This protocol describes a robust methanolic extraction suitable for dried plant material (e.g., leaves or roots of Withania somnifera).

-

Preparation of Plant Material:

-

Ensure the plant material is properly identified, dried, and ground into a fine powder.

-

-

Extraction:

-

Accurately weigh about 5 g of the powdered plant material and place it into a round-bottom flask.[8]

-

Add 75 mL of methanol (in three portions of 25 mL each) and perform extraction using a reflux condenser on a water bath for approximately 30-60 minutes.[2][8] Alternatively, Soxhlet extraction for 4 hours can be used.[3]

-

For a cleaner extract, an initial defatting step with petroleum ether can be performed before methanolic extraction.[3]

-

-

Concentration:

-

After extraction, cool the solution and filter it through Whatman No. 1 filter paper.

-

Combine all the filtrates and concentrate the extract to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C).[2]

-

Protocol 3: Sample Preparation for HPLC Analysis

-

Reconstitution:

-

Accurately weigh the dried extract obtained from Protocol 2.

-

Dissolve a known amount (e.g., 25 mg) of the extract in 10 mL of HPLC-grade methanol in a volumetric flask.[3]

-

-

Dilution and Filtration:

-

The solution may need to be suitably diluted with methanol to ensure the Withaferin A concentration falls within the linear range of the calibration curve.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial for injection.[8][10]

-

Protocol 4: HPLC Chromatographic Conditions

The following table summarizes a validated isocratic HPLC method for the quantification of Withaferin A.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 mm × 150 mm, 5 µm particle size[8] |

| Mobile Phase | Acetonitrile : Water (45:55 v/v) with 1% v/v glacial acetic acid[6] OR Acetonitrile : Buffer (35:65 v/v)[8] |

| Mode of Operation | Isocratic Elution[8][11] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL[8] |

| Column Temperature | 32 °C[8] |

| Detection Wavelength | 227 nm[8][11] |

| Detector | Diode Array Detector (DAD) or UV Detector[8] |

| Run Time | Approximately 10-20 minutes[3][8] |

| Retention Time | ~5.0 minutes (Varies with exact conditions)[8] |

Visualized Workflows

Caption: Overall experimental workflow for Withaferin A quantification.

Caption: Detailed workflow for sample and standard preparation.

Data and Method Validation

The HPLC method should be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[4][11]

Table 2: Typical Method Validation Parameters for Withaferin A Quantification

| Parameter | Typical Specification | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | [4][11] |

| Linear Range | 1 - 75 µg/mL | [6] |

| Limit of Detection (LOD) | 0.2 µg/mL - 0.3 µg/mL | [6][11] |

| Limit of Quantification (LOQ) | 0.5 µg/mL - 1.0 µg/mL | [11] |

| Accuracy (% Recovery) | 94.5% - 98.8% | [11] |

| Precision (Intra- & Inter-day RSD) | < 2.5% | [11] |

| Specificity | The peak for Withaferin A should be well-resolved from other peaks in the extract chromatogram. |[11] |

Calculation of Withaferin A Content

-

Construct the Calibration Curve: Plot the peak area obtained from the HPLC analysis of the working standard solutions (Y-axis) against their corresponding concentrations (X-axis).

-

Determine the Equation: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-